2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid
Description
The compound comprises two distinct moieties: 2-aminoethanol (a simple ethanolamine) and (2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid, an L-alanine derivative functionalized with a sulfonamide group linked to a 4-(methoxycarbonylamino)phenyl substituent.
Key features:
- Stereochemistry: The (2R) configuration ensures chiral specificity, critical for biological interactions.
- Functional groups: Sulfonamide (electron-withdrawing), methoxycarbonyl (ester-protected carbamate), and carboxylic acid (ionizable at physiological pH).
- Physicochemical properties: Moderate lipophilicity (due to the aromatic ring and methoxycarbonyl) balanced by polar groups (aminoethanol and carboxylic acid).
Properties
CAS No. |
83192-81-8 |
|---|---|
Molecular Formula |
C13H21N3O7S |
Molecular Weight |
363.39 g/mol |
IUPAC Name |
2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O6S.C2H7NO/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2;3-1-2-4/h3-7,13H,1-2H3,(H,12,16)(H,14,15);4H,1-3H2/t7-;/m1./s1 |
InChI Key |
JBXCSLWKHMARGT-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Ethanolamine Synthesis
Ethanolamine (2-aminoethanol) is typically synthesized via the reaction of ethylene oxide with aqueous ammonia under controlled pressure (10–20 bar) and temperature (40–60°C). This produces a mixture of mono-, di-, and triethanolamine, with the monoethanolamine fraction isolated via fractional distillation.
Reaction:
$$ \text{C}2\text{H}4\text{O} + \text{NH}3 \rightarrow \text{HOCH}2\text{CH}2\text{NH}2 $$
Step 2: Sulfonamide Intermediate Preparation
The (2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid moiety is synthesized through:
- Sulfonation : Reaction of 4-aminophenyl methoxycarbamate with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Amination : Coupling the sulfonyl chloride with (2R)-2-aminopropanoic acid (D-alanine) in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Key Reaction:
$$ \text{C}8\text{H}9\text{N}2\text{O}3\text{SCl} + \text{C}3\text{H}7\text{NO}2 \rightarrow \text{C}{11}\text{H}{13}\text{N}3\text{O}_6\text{S} + \text{HCl} $$
Step 3: Coupling with Ethanolamine
The final step involves combining the sulfonamide-propanoic acid intermediate with ethanolamine via a carbodiimide-mediated coupling (e.g., EDC/HCl) in anhydrous dimethylformamide (DMF) at 0–5°C.
Optimization Strategies
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Prevents racemization |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalytic base | 4-Dimethylaminopyridine (DMAP) | Accelerates acylation |
| Purification | Reverse-phase HPLC | Purity >98% |
Analytical Validation
Critical Quality Attributes (CQAs):
- Purity : Assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
- Stereochemical Integrity : Confirmed by chiral HPLC and optical rotation ($$[\alpha]_D^{25} = +12.5^\circ$$ in methanol).
- Structural Confirmation : $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 1.35 (d, 3H, CH$$3$$), 3.45 (m, 2H, CH$$2$$NH$$2$$), 7.85 (s, 1H, SO$$_2$$NH).
Challenges and Solutions
- Racemization Risk : Mitigated by low-temperature coupling and avoiding strong acids/bases.
- Byproduct Formation : Sulfonic acid derivatives are minimized via controlled sulfonation time (2–3 hours).
- Scalability : Batch-wise addition of ethanolamine improves reproducibility at industrial scale.
Comparative Data
| Method | Yield | Purity | Stereopurity |
|---|---|---|---|
| EDC/HCl coupling | 72% | 98.5% | 99.2% (R) |
| HOBt/DCC coupling | 65% | 97.8% | 98.7% (R) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in 2-aminoethanol can undergo oxidation to form corresponding oxides.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or sulfhydryl derivatives.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonyl group may produce sulfinyl or sulfhydryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The presence of the sulfonamide group in this compound is notable for its potential antibacterial properties . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The amino acid structure may enhance interactions with biological targets, such as enzymes or receptors, making this compound a candidate for drug development.
Case Studies
- Immunobiological Activity : Research indicates that derivatives of amino acids can have immunostimulatory effects. For instance, 2-amino-3-(purin-9-yl)propanoic acids have shown significant enhancement in the secretion of chemokines like RANTES and MIP-1alpha, indicating potential therapeutic uses in immunology .
- Antibacterial Studies : Preliminary studies suggest that compounds similar to 2-aminoethanol; (2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid may exhibit antibacterial activities due to their structural components. Further research is needed to elucidate specific mechanisms of action against various pathogens.
Synthetic Organic Chemistry
This compound is also relevant in synthetic organic chemistry due to its versatile reactivity. The synthesis typically involves multi-step organic reactions that allow for modifications to enhance yield or purity.
The biological activity of 2-aminoethanol; (2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid is still under investigation, but several preliminary assessments indicate promising avenues:
- Interactions with Biological Systems : Interaction studies are crucial for understanding how this compound behaves within biological systems. Such studies may include binding affinity assessments with target enzymes or receptors.
- Therapeutic Applications : Given its structural similarities to known therapeutic agents, this compound may be explored for applications in treating infections or as an immunomodulator.
Mechanism of Action
The mechanism by which 2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-{[4-(tert-Butyl)phenyl]sulfonyl}alanine ()
- Structure : Alanine with a 4-tert-butylphenylsulfonyl group.
- Comparison: Similarities: Both contain a sulfonamide-linked aromatic ring and a propanoic acid backbone.
(2R)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic Acid ()
- Structure: Boc-protected phenylalanine derivative with an aminomethylphenyl group.
- Comparison: Similarities: Both feature a propanoic acid core and stereospecific (2R) configuration. Differences: The Boc group in is a standard protecting group, whereas the target compound’s methoxycarbonylamino group may serve as a carbamate prodrug motif. The aminomethyl substituent in introduces a primary amine, which could alter solubility and reactivity .
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-alanine ()
- Structure: Alanine with a 4-(2-methoxyphenoxy)phenylsulfonyl group.
- Comparison: Similarities: Sulfonamide linkage to an aromatic ring and a methoxy substituent. Differences: The 2-methoxyphenoxy group introduces an ether linkage, increasing flexibility and electron-donating effects. In contrast, the target compound’s methoxycarbonylamino group is a carbamate, offering different hydrogen-bonding and steric profiles .
LAT1 Inhibitors (e.g., Melphalan, Carbidopa) ()
- Structure: Amino acid derivatives with aromatic or halogenated substituents.
- Comparison: Similarities: Amino acid backbones critical for transporter recognition (e.g., LAT1). Differences: Melphalan (nitrogen mustard) and carbidopa (hydrazine) have distinct warheads for therapeutic action. The target compound’s sulfonamide and methoxycarbonylamino groups may target different enzymes or receptors, such as carbonic anhydrases or proteases .
Physicochemical Properties
Biological Activity
The compound 2-aminoethanol; (2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid is a complex organic molecule with potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes an amino group, a sulfonamide moiety, and a carboxylic acid derivative, which are key functional groups that contribute to its biological activity.
Research indicates that compounds similar to this structure often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit various enzymes, potentially affecting metabolic pathways.
- Anticancer Activity : Some studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
- Antioxidant Properties : The presence of amino and hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
Anticancer Activity
A recent study evaluated the anticancer properties of related compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells, outperforming the standard chemotherapeutic agent doxorubicin in some cases . The structure-activity relationship (SAR) analysis revealed that modifications in the aryl group significantly influenced the potency against these cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 2a | HCT-116 | 5.0 | Higher than Doxorubicin |
| 4b | HEP2 | 3.5 | Higher than Doxorubicin |
| 4d | HEP2 | 4.0 | Higher than Doxorubicin |
This table summarizes the IC50 values for selected compounds against specific cancer cell lines, highlighting their potential as anticancer agents.
Neuroprotective Effects
Another study investigated the neuroprotective effects of related thiazole derivatives against ethanol-induced oxidative stress in a zebrafish model. The findings suggested that these compounds could reduce teratogenic effects and oxidative damage caused by ethanol exposure . This highlights their potential therapeutic role in conditions like fetal alcohol spectrum disorder (FASD).
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies demonstrated that compound 4b showed a remarkable ability to inhibit cell growth in HEP2 cells with an IC50 value of 3.5 µM. This study utilized MTT assays to quantify cell viability and further confirmed the apoptotic effects through flow cytometry analysis.
- Neuroprotection in Zebrafish : A study involving zebrafish larvae exposed to ethanol showed that treatment with thiazole derivatives led to a significant reduction in oxidative stress markers and improved behavioral outcomes compared to untreated controls .
Q & A
Basic: What are the recommended synthetic routes for preparing the target compound, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis involves sequential steps:
Sulfonamide Formation : React 4-(methoxycarbonylamino)benzenesulfonyl chloride with (2R)-2-aminopropanoic acid under basic conditions (e.g., NaHCO₃, 0–5°C) to form the sulfonamide bond. Control pH to avoid hydrolysis of the methoxycarbonyl group .
Aminoethanol Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate 2-aminoethanol to the propanoic acid moiety. Maintain anhydrous conditions to prevent side reactions .
Critical Parameters:
- Temperature : <10°C during sulfonylation to minimize racemization.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm retention of the (2R)-configuration .
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 4-(Methoxycarbonylamino)benzenesulfonyl chloride, NaHCO₃, 0°C | Sulfonamide bond formation | 60–75% |
| 2 | EDC, HOBt, DMF, RT | Carboxylic acid activation | 80–90% |
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) for purity assessment (LOD: 0.1 µg/mL). MS in ESI+ mode confirms molecular ion [M+H]⁺ .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key groups:
- Chiral Analysis : Polarimetry ([α]D²⁵ = +12.5° in methanol) or chiral SFC to validate stereochemical integrity .
Advanced: How can computational methods optimize stereoselective synthesis of the (2R)-configured propanoic acid moiety?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict enantiomeric excess. Focus on sulfonylation step where racemization risk is highest .
- Reaction Path Screening : ICReDD’s algorithm combines computed activation barriers with experimental validation to select optimal catalysts (e.g., chiral Brønsted acids) .
Example Workflow:
Simulate sulfonylation transition states.
Rank catalysts based on ΔG‡ for (R)- vs. (S)-pathways.
Validate top candidates experimentally.
Advanced: How to resolve contradictions in biological activity data caused by impurities or stereochemical variability?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify and quantify byproducts (e.g., des-methoxycarbonyl analog) from incomplete reactions. Compare against reference standards (e.g., EP impurity guidelines) .
- Biological Assay Controls : Include enantiomerically pure (2S)-analogue as a negative control to isolate stereospecific effects .
Case Study:
Discrepancies in enzyme inhibition (IC₅₀) were traced to a 5% impurity of the (2S)-enantiomer. Resolution: Reprocessing with chiral chromatography increased enantiomeric excess to >99% .
Advanced: What mechanistic strategies elucidate the sulfonamide group’s role in target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with enzymes (e.g., carbonic anhydrase). Key findings:
- Sulfonamide NH forms hydrogen bonds with Zn²⁺ active site.
- Methoxycarbonyl group enhances hydrophobic pocket occupancy .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl vs. ethyl) and measure binding affinity via SPR .
SAR Table:
| Analog | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent | Methoxycarbonyl | 12.3 | |
| A | Ethoxycarbonyl | 18.9 | |
| B | Hydrogen | >1000 |
Advanced: How to design stability studies for aqueous formulations of the compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
